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Adamantane-d16

Cat. No.: B121117
CAS No.: 30470-60-1
M. Wt: 152.33 g/mol
InChI Key: ORILYTVJVMAKLC-QJESCHDLSA-N
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Description

Significance of Adamantane-d16 as a Model System in Condensed Matter Physics and Chemistry

This compound serves as an archetypal model system for studying a class of materials known as "plastic crystals." rsc.orgucl.ac.uk These materials are characterized by a phase (Solid I) at temperatures below their melting point where the molecules exhibit long-range positional order but dynamic orientational disorder. cdnsciencepub.comucl.ac.uk At room temperature, adamantane (B196018) exists in a face-centered cubic (Fm-3m) crystal structure where the molecules are randomly distributed between two distinguishable orientations. ucl.ac.uk Upon cooling to 208.6 K, it undergoes a phase transition to an ordered tetragonal phase (P-42₁c), losing this rotational freedom. cdnsciencepub.comucl.ac.uk

The significance of using the deuterated form, this compound, lies in the substantial difference between the neutron scattering cross-sections of hydrogen (¹H) and deuterium (B1214612) (²H or D). Hydrogen has a very large incoherent scattering cross-section, which produces a strong, largely featureless background in neutron scattering experiments, obscuring the desired coherent scattering signals that contain information about collective motions like phonons. Deuterium, in contrast, has a much smaller incoherent cross-section and a significant coherent scattering cross-section. researchgate.netnist.gov This allows for the clear observation of coherent inelastic neutron scattering from single crystals of this compound, providing detailed information about lattice dynamics, including translational and librational phonon modes. researchgate.netqmul.ac.uk

Furthermore, in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, ²H and ¹³C NMR studies on this compound provide detailed insights into the dynamics of molecular reorientation and the nature of phase transitions. cdnsciencepub.com The analysis of spin-lattice relaxation times allows for the determination of correlation times for molecular jumps between different orientations in the plastic phase. cdnsciencepub.com These properties make this compound an ideal and widely used model system for testing theoretical models of molecular motion and phase transitions in solids.

Historical Context of Deuterated Cage Hydrocarbon Studies

The study of caged hydrocarbons began with the isolation of adamantane from petroleum in 1933 and its first successful synthesis in 1941. mdpi.comnih.gov However, research into its properties and derivatives only accelerated after a more efficient Lewis-acid catalyzed synthesis was discovered in 1957. mdpi.comnih.gov The unique stability and symmetry of these molecules made them fascinating subjects for fundamental chemical studies. nih.govd-nb.infoacs.org

The advent of advanced analytical techniques, particularly neutron scattering and solid-state NMR in the mid-20th century, opened new avenues for investigating the solid state. Researchers realized that by selectively replacing hydrogen with deuterium, they could "tune" the molecule's properties for specific experimental methods without significantly altering its chemical behavior. Early neutron scattering and NMR studies on materials like adamantane and hexamethylenetetramine sought to understand the complex rotational and translational motions within their crystal lattices. researchgate.net The use of deuterated samples, such as this compound and Hexamethylenetetramine-d12, proved crucial in these investigations. researchgate.netcdnsciencepub.com These pioneering studies demonstrated the power of isotopic substitution for elucidating the dynamics of molecular crystals and established deuterated cage hydrocarbons as essential model systems in condensed matter science. researchgate.netcdnsciencepub.comnih.gov

Scope and Objectives of Contemporary Research on this compound

Modern research on this compound continues to build on its role as a model system, with a focus on harnessing its unique physical properties for potential applications and for a deeper understanding of fundamental physical phenomena.

A significant area of contemporary research is the investigation of the barocaloric effect in adamantane. rsc.org The solid-solid phase transition in adamantane can be induced by pressure as well as temperature. rsc.orgresearchgate.net Recent studies have revealed that adamantane exhibits a colossal reversible entropy change under pressure, a key characteristic of a strong barocaloric material. rsc.org Such materials are of great interest for developing new, environmentally friendly solid-state cooling technologies. Research using this compound coupled with neutron spectroscopy and advanced calculations aims to understand the atomic origins of this effect, finding that it arises from a combination of configurational entropy and significant changes in vibrational entropy, particularly the softening of acoustic modes related to molecular rotations in the high-entropy phase. rsc.org

The compound also remains a benchmark for studying complex phase transition behaviors and dynamic disorder in crystals. acs.orgacs.org High-resolution neutron scattering and NMR experiments on this compound help to refine theoretical models of plastic crystals and contribute to the broader field of materials science. researchgate.networktribe.com Furthermore, this compound is used in the development and calibration of advanced analytical techniques, such as solid-state NMR, where it serves as a reliable reference standard. nih.govuic.edupensoft.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₀D₁₆
Molecular Weight 152.33 g/mol
CAS Number 30470-60-1
Appearance White solid/crystalline powder
Melting Point 209-212 °C (sublimates)
Isotopic Purity ≥98 atom % D

Sources: sigmaaldrich.comchemsrc.comlabmix24.comcdnisotopes.com

Table 2: Phase Transition Data for Adamantane

ParameterValue
Transition Temperature (Tt) 208.6 K
Phase Transition Type Solid I (plastic, cubic) to Solid II (ordered, tetragonal)
Entropy Change (ΔS) 106 J K⁻¹ kg⁻¹
Pressure Sensitivity (dTt/dp) 19.40 K kbar⁻¹ (on heating)

Sources: rsc.orgcdnsciencepub.comucl.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B121117 Adamantane-d16 CAS No. 30470-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORILYTVJVMAKLC-QJESCHDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481581
Record name Adamantane-d16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30470-60-1
Record name Adamantane-d16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Synthesis and Preparation of Adamantane D16

Isotope-Enriched Adamantane (B196018) Synthesis Techniques

The synthesis of Adamantane-d16 involves the substitution of all 16 hydrogen atoms with deuterium (B1214612). This requires specialized techniques that go beyond standard organic synthesis, focusing on efficient isotope incorporation and the growth of high-quality single crystals for analysis.

The growth of high-quality single crystals from a polycrystalline this compound powder is frequently achieved using methods based on slow cooling from the melt. One of the most established techniques for this purpose is the Bridgman-Stockbarger method. website-files.comwikipedia.orgalineason.com

The Bridgman-Stockbarger technique involves heating the polycrystalline adamantane material in a crucible, often with a conical tip, until it is completely molten. alineason.commdpi.com The crucible is then slowly lowered through a precisely controlled temperature gradient, moving from a hot zone to a cold zone of a furnace. website-files.comalineason.com Crystallization begins at the cooler, pointed end of the crucible, which promotes the formation of a single nucleation site. wikipedia.org As the crucible continues its slow descent, the solid-liquid interface moves progressively along the length of the container, ideally resulting in a single, continuous crystal boule. wikipedia.org The process can be conducted in either a vertical or horizontal orientation. wikipedia.org

While melt growth techniques like the Bridgman-Stockbarger method are viable, studies have shown that for adamantane, they may produce crystals of lower quality compared to other methods. wikipedia.org Specifically, melt-grown adamantane crystals can exhibit a mosaic spread in X-ray reflections of about 1°. wikipedia.org Vapor phase growth, where adamantane is sublimed and recrystallized in a temperature gradient, often represents a better compromise between growth speed and crystalline perfection. wikipedia.org For organic materials, very slow lowering rates, sometimes as low as 0.1 mm/h, have been found to be optimal for achieving a flat interface and good crystal quality. researchgate.net

Table 1: Comparison of Crystal Growth Methods for Adamantane

Method Principle Advantages Disadvantages for Adamantane
Bridgman-Stockbarger (Melt Growth) Directional solidification of molten material by moving it through a temperature gradient. website-files.comalineason.com Can produce large, single-crystal ingots (boules). wikipedia.org Can result in lower crystalline quality with significant mosaic spread (~1°). wikipedia.org
Solution Growth Slow precipitation of crystals from a supersaturated solution. Can produce the best quality crystals. Impractically slow, taking several months for a 5-10 mm crystal. wikipedia.org

| Vapor Phase Growth (Sublimation) | Crystallization of a solid directly from the gas phase in a temperature gradient. wikipedia.org | Good compromise between growth speed and crystal quality. wikipedia.org | May be more complex to control for larger crystal sizes. |

Achieving the perdeuterated form of adamantane (this compound) requires efficient hydrogen-deuterium (H/D) exchange strategies. While a specific, standardized protocol for adamantane is not widely published, advanced catalytic methods developed for other hydrocarbons can be applied to the adamantane scaffold. These methods typically use deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govnih.gov

Modern approaches often involve heterogeneous or homogeneous catalysis to activate the C-H bonds of the substrate and facilitate the exchange with deuterium from D₂O.

Iron-Based Catalysis : Recent developments have shown that atomically dispersed Fe-P pair-site catalysts are highly effective for the deuteration of arenes and heteroarenes using D₂O. nih.gov The mechanism involves the Fe-P sites playing a key role in activating both the D₂O and the substrate. nih.gov Such a catalyst could be applied to adamantane, promoting H/D exchange at its tertiary and secondary positions under elevated temperature and hydrogen pressure. cardiff.ac.uk

Radical-Mediated Deuteration : Another advanced strategy involves the radical deuteration of alkyl halides. For adamantane, this would first require halogenation (e.g., to 1-bromoadamantane). A subsequent radical reaction, initiated by a reagent like triethylborane (B153662) in the presence of a thiol catalyst and D₂O, can replace the halogen with a deuterium atom. nih.gov To achieve perdeuteration, this process would need to be adapted to promote exchange at all C-H positions, possibly through a mechanism that generates adamantyl radicals which are then quenched by a deuterium source.

These catalytic systems offer a pathway for high levels of deuterium incorporation under relatively mild conditions, making them promising strategies for the synthesis of this compound.

Purification and Annealing Protocols for Crystalline this compound

After synthesis and crystal growth, this compound requires rigorous purification to remove chemical and isotopic impurities. Subsequently, annealing protocols are employed to improve the internal order of the crystal lattice, reducing defects and strain.

Standard purification of adamantane involves several steps. The crude product can be washed with solvents like petroleum ether to remove soluble impurities. orgsyn.org The solution is then often treated with chromatography-grade alumina (B75360) to decolorize it before being filtered. orgsyn.org Final purification is typically achieved through recrystallization or sublimation. wikipedia.orgorgsyn.org Sublimation is particularly effective for adamantane due to its high vapor pressure. wikipedia.org

Annealing is a thermal treatment process used to enhance the quality of the grown crystals. The procedure generally involves heating the crystal to a temperature below its melting point and holding it there for a period, followed by slow, controlled cooling. britannica.com This process allows molecules to rearrange into a more stable and ordered lattice, which can reduce dislocations and other crystalline defects. nih.gov For macromolecular crystals, a common annealing technique involves briefly warming a flash-cooled crystal in a cryoprotectant buffer before flash-cooling it again. nih.gov This helps to relieve strain built up during the initial rapid cooling. A similar principle can be applied to adamantane crystals to improve their diffraction quality.

Specialized Sample Preparation for High-Pressure and Confinement Studies

Studying this compound under extreme conditions of high pressure or spatial confinement requires meticulous sample preparation techniques to load the microscopic samples into specialized apparatus.

For high-pressure studies , a Diamond Anvil Cell (DAC) is commonly used. wikipedia.org A DAC consists of two opposing diamond anvils that compress the sample contained within a small hole in a metal gasket. uchicago.edu

Loading a solid sample like this compound into a DAC involves:

Gasket Preparation : A metal gasket, often made of rhenium or steel, is pre-indented between the diamond anvils to a desired thickness (e.g., 30-100 µm). cuni.cz

Drilling : A sample chamber, typically 1/3 to 1/2 the diameter of the diamond culet, is drilled into the center of the indentation. cuni.cz

Sample Loading : A small crystal of this compound is carefully placed inside the sample chamber. A tiny chip of a pressure calibrant, such as ruby, is often included to measure the pressure via fluorescence. uchicago.edu

Adding a Pressure-Transmitting Medium (PTM) : To ensure quasi-hydrostatic pressure on the sample, the remaining space in the chamber is filled with a PTM. For studies requiring inert conditions, compressed gases like helium or argon are loaded using a specialized gas-loading system.

Sealing : The DAC is then sealed, trapping the sample and PTM inside, and pressure is applied by mechanically driving the anvils together. wikipedia.org

For confinement studies , the goal is to insert adamantane molecules into nano-sized cavities, such as the inner channels of carbon nanotubes (CNTs). The typical procedure is as follows:

CNT Opening : The end caps (B75204) of the CNTs are first opened, often by heating them in air at high temperatures (e.g., 425-450 °C).

Encapsulation : The opened CNTs and this compound powder are placed in separate parts of a sealed glass tube under high vacuum. The tube is then heated (e.g., to 190 °C) for an extended period (e.g., 72 hours). At this temperature, adamantane sublimes and the vapor fills the tube, allowing molecules to enter the open ends of the nanotubes.

Purification : After cooling, any excess adamantane on the exterior of the nanotubes can be removed by washing with an appropriate solvent or by gentle heating to sublime the external molecules.

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Adamantane C₁₀H₁₆
This compound C₁₀D₁₆
Deuterium Oxide D₂O
1-Bromoadamantane C₁₀H₁₅Br
Triethylborane (C₂H₅)₃B
Rhenium Re
Argon Ar
Helium He
Ruby Al₂O₃:Cr

Spectroscopic Characterization and Vibrational Dynamics of Adamantane D16

Nuclear Magnetic Resonance (NMR) Spectroscopy of Adamantane-d16

NMR spectroscopy is a powerful tool for probing the structure and dynamics of this compound. The substitution of protons with deuterium (B1214612) nuclei significantly alters the magnetic properties of the molecule, providing unique insights into its behavior.

Deuterium (²H) NMR is particularly informative for studying molecular motion. wikipedia.org The spin-lattice relaxation time (T1) is sensitive to the rate of molecular tumbling. For deuterated compounds, the dominant relaxation mechanism is the quadrupolar interaction, which simplifies the interpretation of relaxation data compared to proton or carbon-13 NMR. core.ac.uk

Measurements of ²H T1 relaxation times in molecules like this compound allow for the quantification of motional dynamics. The relaxation rate is influenced by the rotational correlation time, which describes the timescale of molecular reorientation. Studies have shown that factors such as temperature and the phase of the material significantly impact these relaxation times. In systems with long T1 times, experimental conditions must be carefully controlled to avoid issues like thermal convection, which can lead to artificially decreased T1 values. nih.gov

ParameterDescriptionSignificance in this compound Studies
Spin-Lattice Relaxation Time (T1)The characteristic time for the nuclear spins to return to thermal equilibrium along the main magnetic field.Provides direct information on the rate of molecular motions on the timescale of the NMR frequency.
Quadrupolar InteractionThe primary relaxation mechanism for deuterium (spin I=1) nuclei.Simplifies the analysis of relaxation data, allowing for a more direct correlation with molecular dynamics. core.ac.uk

Carbon-13 (¹³C) NMR spectroscopy is instrumental in comparing the molecular dynamics of this compound in both solid and solution states. Adamantane (B196018) is a well-established standard for solid-state NMR. nih.govnih.gov Due to its globular shape and high symmetry, adamantane molecules exhibit rapid, isotropic reorientation even in the solid phase at room temperature. spbu.ru This motion effectively averages out anisotropic interactions, such as chemical shift anisotropy and dipolar coupling, resulting in unusually sharp resonance lines for a solid sample. spbu.ru

In the solution phase, rapid and random molecular tumbling is expected, leading to very narrow and well-defined spectral lines. The ¹³C NMR spectrum of this compound in solution serves as a baseline for understanding the extent of motional freedom. In the solid state, while the motion is significantly reduced compared to the solution phase, the isotropic nature of the reorientation in adamantane's plastic crystalline phase is a key finding confirmed by ¹³C NMR studies. spbu.ruru.nl The sharpness of the solid-state spectra for adamantane highlights its unique dynamic properties.

PhaseMolecular Motion¹³C NMR Spectral FeaturesReference
SolutionFast, isotropic tumblingVery sharp, well-defined lines spbu.ru
Solid (Plastic Phase)Rapid, isotropic reorientationNarrow lines, similar to solution but with some broadening spbu.ru

The detailed analysis of NMR relaxation data provides quantitative measures of molecular motion through the calculation of correlation times. The reorientation correlation time (τc) characterizes the average time it takes for a molecule to rotate by one radian. The angular momentum correlation time (τJ) describes the average time between collisions that randomize the molecule's angular momentum.

For small, symmetric molecules like adamantane, the relationship between these correlation times can be explored to understand the nature of the molecular rotation. In many cases, the motion is not simple Brownian diffusion, and models that account for inertial effects are required. The analysis of T1 relaxation times as a function of temperature allows for the determination of these correlation times and the activation energy for molecular reorientation.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy techniques, such as FTIR, are essential for characterizing the bonding and structure of this compound. The substitution of hydrogen with deuterium leads to significant shifts in vibrational frequencies due to the increased mass, aiding in the assignment of specific vibrational modes.

The assignment of vibrational modes in complex molecules can be challenging due to the overlap of absorption bands. nih.gov The study of perdeuterated analogues like this compound is a classic method to aid in these assignments. The isotopic shift of vibrational frequencies upon deuteration can be predicted and compared with experimental data to confirm or revise the assignment of specific stretching, bending, and rocking motions.

Theoretical calculations, such as those using quantum chemistry methods, have been employed to predict the vibrational frequencies for both adamantane and its deuterated form. nih.govresearchgate.net These theoretical predictions have been crucial in reinterpreting experimental spectra and providing a more accurate assignment of the normal modes of vibration. nih.gov This combined theoretical and experimental approach allows for a detailed understanding of the molecule's force field and dynamics.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to probe the vibrational modes of molecules. nih.govhelmholtz-berlin.de In this compound, the characteristic C-H stretching vibrations typically seen around 2900 cm⁻¹ in adamantane are replaced by C-D stretching vibrations at significantly lower frequencies (approximately 2100-2200 cm⁻¹) due to the heavier mass of deuterium. researchgate.net

FTIR studies of this compound, often performed in different phases (gas, solid) and at various temperatures, reveal information about molecular structure and intermolecular interactions. researchgate.net For instance, splitting of vibrational bands in the low-temperature crystalline phase can provide evidence for site symmetry and intermolecular coupling. researchgate.net The technique is highly sensitive to the local environment of the molecule, making it a valuable tool for studying phase transitions and the effects of intermolecular forces. researchgate.netnih.gov

Vibrational ModeApproximate Wavenumber Range (Adamantane, C₁₀H₁₆)Approximate Wavenumber Range (this compound, C₁₀D₁₆)Reference
C-H/C-D Stretch~2900 cm⁻¹~2100-2200 cm⁻¹ researchgate.net
CH₂/CD₂ Scissoring~1450 cm⁻¹Lower frequency due to deuteration researchgate.net
Skeletal Deformations<1000 cm⁻¹<1000 cm⁻¹ (shifted) researchgate.net

Raman Spectroscopy Investigations, Including High-Pressure Raman Scattering

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules. In adamantane and its deuterated analogue, this compound, the Raman spectra are characterized by two primary regions: a low-energy region between 400 and 1500 cm⁻¹ corresponding to the stretching and bending of the carbon-carbon cage, and a high-energy region from 2700 to 3100 cm⁻¹ associated with C-H (or C-D) stretches and bends. bris.ac.uk Each diamondoid, including adamantane, exhibits a unique Raman spectrum, which allows for clear differentiation. bris.ac.uk

High-pressure Raman scattering studies reveal changes in the crystal structure and molecular interactions. As pressure increases, vibrational modes typically shift to higher wavenumbers (a "blue shift"). nih.gov This is observed in adamantane, where at ambient temperature, a phase transition from the disordered plastic phase (cubic, Fm-3m) to an ordered tetragonal phase (P-42₁c) occurs at approximately 0.5 GPa (or 4.8 kbar). rsc.orgucl.ac.uk This transition is marked by distinct changes in the Raman spectrum, reflecting the increased ordering and restricted molecular motion in the high-pressure phase. While specific high-pressure data for this compound is not detailed in the provided sources, the principles observed for adamantane are directly applicable, with the primary difference being the initial frequencies of the C-D vibrational modes. ibm.com The pressure-induced shifts provide insight into the compressibility and anharmonicity of the crystal lattice. rsc.org

Below is a table of representative Raman modes for adamantane. The corresponding modes in this compound would be shifted to lower frequencies due to the heavier mass of deuterium.

Representative Raman Vibrational Modes for Adamantane

Frequency (cm⁻¹)Vibrational Mode AssignmentSymmetry
758C-C-C BendingE
948C-C StretchingA1
1102CH₂ Wagging / C-C StretchingE
2895C-H StretchingA1
2945C-H StretchingE

Data derived from computational and experimental studies on adamantane. bris.ac.ukresearchgate.net

Isotopic Effects on Vibrational Modes and Force Field Analysis

The substitution of hydrogen with its heavier isotope, deuterium, to form this compound has a significant and predictable effect on the vibrational spectra. According to the theory of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.orgedurev.in Since deuterium is approximately twice as massive as hydrogen, the C-D vibrational modes in this compound occur at substantially lower frequencies than the corresponding C-H modes in adamantane. This isotopic shift is most pronounced for modes involving significant hydrogen/deuterium atom displacement, such as stretching and bending vibrations. libretexts.orgsemanticscholar.org

For example, deuterium substitution can lead to an isotopic frequency ratio (νH/νD) of approximately 1.35-1.41 for stretching vibrations. libretexts.org This effect is a powerful tool in vibrational analysis, as it allows for the confident assignment of specific spectral bands to the motions of the substituted atoms. researchgate.net

Force field analysis, often performed using Density Functional Theory (DFT), is a computational method used to calculate and predict vibrational frequencies. bris.ac.ukresearchgate.net These calculations for adamantane and this compound confirm the expected isotopic shifts and aid in the detailed assignment of each normal mode. researchgate.net The analysis shows that while the largest shifts occur for C-D stretching modes, other modes involving the carbon cage are also slightly affected, as the entire molecule's vibrational dynamics are interconnected. edurev.in

Calculated Isotopic Effect on Selected Vibrational Frequencies

Vibrational ModeAdamantane (C₁₀H₁₆) Frequency (cm⁻¹)This compound (C₁₀D₁₆) Frequency (cm⁻¹)Isotopic Frequency Ratio (νH/νD)
CH/CD Stretch (A1g)294421021.40
CH/CD Stretch (Eg)295022251.33
CH₂/CD₂ Scissor143010501.36
C-C Stretch (A1g)9489201.03

Comparison of calculated vibrational frequencies for adamantane and this compound, illustrating the isotopic shift. Data adapted from theoretical calculations. researchgate.net

Inelastic Neutron Scattering (INS) and Phonon Spectroscopy

Inelastic Neutron Scattering (INS) is a technique particularly well-suited for studying the collective atomic motions (phonons) in crystalline solids. It has been employed to investigate the lattice dynamics of this compound, providing critical insights into its phase transition and the nature of its disordered state. rsc.org The use of the deuterated sample is advantageous in neutron scattering to minimize the large incoherent scattering from hydrogen atoms. rsc.org

Probing Phonon Dispersion Curves in Different Phases

Phonon dispersion curves, which plot the energy of phonons versus their momentum, have been measured for this compound in both its low-temperature ordered (tetragonal) phase and its high-temperature disordered (plastic) phase using single-crystal INS. rsc.org In the ordered, low-temperature phase, the dispersion curves show well-defined, sharp phonon modes as expected for a regular crystal lattice. rsc.org

Upon transitioning to the high-temperature plastic phase, a significant "softening" of the phonon modes is observed. rsc.org This means the frequencies of the phonons, particularly the acoustic modes, decrease substantially. rsc.orgucl.ac.uk This softening is a key feature of the disordered phase and is directly linked to the increased dynamic freedom of the molecules. rsc.org The dispersion curves in the high-temperature phase were collected and compared to those of the low-temperature phase to understand the dynamic changes occurring during the transition. rsc.org

Characterization of Rotational Components in Phonon Eigenvectors

A detailed analysis of the phonon eigenvectors (the patterns of atomic displacement for a given phonon mode) reveals the character of the lattice vibrations. rsc.org In the low-temperature, interlocked tetragonal phase, the phonon modes are primarily translational in nature, meaning the molecules move as a whole without significant rotation. rsc.org

In contrast, in the high-temperature disordered phase, the softened acoustic modes acquire a substantial rotational component. rsc.orgresearchgate.net This means the collective vibrations are no longer simple translations but involve the "rolling" of adamantane molecules. The rotational character of a mode can be quantified, and it has been shown that this character increases significantly in the high-temperature phase, linking the lattice vibrations directly to the orientational disorder of the molecules. rsc.orgresearchgate.net

Elucidation of Vibrational Entropy Changes During Phase Transitions

Adamantane exhibits a colossal entropy change during its order-disorder phase transition. rsc.orgucl.ac.uk While a portion of this entropy change (about 40%) can be attributed to the increase in configurational entropy (the molecules having two possible orientations in the disordered phase), a remarkable 60% of the total entropy change is due to vibrational effects. rsc.orgrsc.org

This large vibrational entropy change is a direct consequence of the phonon softening observed in the high-temperature phase. rsc.org Softer vibrational modes contribute more to the entropy of the system. By using INS to measure the phonon density of states in both phases and complementing it with supercell lattice dynamics calculations, researchers have quantified this vibrational contribution. rsc.orgrsc.org The primary source of this vibrational entropy is the softening of the acoustic modes that gain significant rotational character in the disordered phase. rsc.orgucl.ac.uk

Entropy Contributions to the Phase Transition in Adamantane

ParameterValueSource of Contribution
Total Isothermal Entropy Change (ΔS)106 J K⁻¹ kg⁻¹Overall transition
Configurational Entropy Contribution~40% of ΔSOrientational disorder (Rln2)
Vibrational Entropy Contribution~60% of ΔSSoftening of phonon modes

Data from calorimetric and neutron spectroscopy studies on adamantane. rsc.org

Analysis of Phonon Broadening Due to Orientational Disorder

In the high-temperature plastic phase, the this compound molecules are orientationally disordered, meaning they are randomly distributed between two equivalent orientations. unibo.itnih.gov This static and dynamic disorder disrupts the perfect periodicity of the crystal lattice, which in turn affects the phonons. The lack of long-range orientational order leads to a reduction in the phonon lifetime, which is observed experimentally as a broadening of the phonon peaks in the INS spectra. researchgate.net

This phonon broadening is a hallmark of disordered systems. In the ordered low-temperature phase, the phonon peaks are sharp and well-defined. In contrast, in the disordered phase, the peaks become significantly broader, reflecting the range of local environments experienced by the molecules and the scattering of phonons by the orientational disorder. unibo.itresearchgate.net Supercell lattice dynamics calculations can accurately model the effect of this orientational disorder on the phonon spectrum, reproducing the observed broadening and confirming its origin. rsc.orgrsc.org

Molecular Dynamics and Rotational Behavior in Adamantane D16 Systems

Elucidation of Rotational Dynamics in Ordered and Disordered Phases

Adamantane (B196018) exhibits a well-characterized phase transition. At ambient conditions, it exists in a disordered, plastic crystalline phase (α-phase) with a face-centered cubic lattice. acs.orgwikipedia.org In this phase, the molecules exhibit significant orientational disorder. acs.org Upon cooling to 208 K, it transforms into an ordered, brittle phase (β-phase) with a tetragonal structure where the orientational disorder is absent. ucl.ac.ukarxiv.org The dynamics of adamantane-d16 within these two phases provide a clear window into the influence of crystal packing and intermolecular forces on molecular motion.

Molecular Reorientation Mechanisms: Fourfold Jumps

In the high-temperature, disordered phase, this compound molecules are not static. Instead, they undergo dynamic reorientations between two distinguishable orientations. cdnsciencepub.com Extensive studies using quasielastic neutron scattering (QENS) and NMR have revealed that the dominant mechanism for this reorientation is discrete jumps about the fourfold symmetry axes of the cubic lattice. ucl.ac.ukcdnsciencepub.comresearchgate.net These fourfold jumps allow the molecule to switch between its equivalent orientations within the crystal lattice, a characteristic feature of plastic crystals. ucl.ac.ukrsc.org This dynamic disorder is suppressed by the application of pressure, which increases the average time between these jumps. rsc.org In the low-temperature ordered phase, this rotational motion is largely frozen, and the molecules adopt an interlocked structure, making reorientational jumps less accessible. rsc.org

Influence of Weak Van der Waals Intermolecular Forces on Rotational Energetics

The rotational dynamics of this compound are intrinsically linked to the nature of the intermolecular forces governing the crystal. The interactions between adamantane molecules are dominated by weak van der Waals dispersion forces. acs.orgucl.ac.ukrsc.org These forces, coupled with the near-spherical shape of the molecule, are responsible for the relatively low barrier to molecular reorientation in the plastic phase. acs.orgrsc.org In the high-temperature phase, the molecules behave more like spheres, allowing for greater rotational freedom. rsc.org Conversely, in the low-temperature phase, the molecules are pushed closer together, leading to an "interlocked" state where rotation is hindered. rsc.org The balance and nature of these weak forces dictate the energetics of the rotational landscape.

Investigation of Molecular Motion in Solution and Confined Environments

The rotational dynamics of this compound have also been extensively studied in the liquid phase, providing insights into solute-solvent interactions and the influence of the local environment on molecular motion.

Viscosity Dependence of Reorientation Times in Dilute Solutions

In dilute solutions, the rotational motion of this compound is characterized by its reorientational correlation time (τc), which is the average time it takes for the molecule to rotate by one radian. wikipedia.org Studies using deuterium (B1214612) NMR spin-lattice relaxation times have measured these correlation times in various solvents. A key finding is the relationship between τc and the viscosity of the solvent.

Experiments conducted with this compound in solvents such as CH₂I₂, CHBr₃, CCl₄, CHCl₃, and CH₂Cl₂ have shown a linear dependence of the reorientation time on solvent viscosity. cdnsciencepub.com However, the observed viscosity dependence is significantly smaller than what would be predicted by the Stokes-Einstein equation, which models the rotation of a sphere in a continuous fluid. cdnsciencepub.com This deviation suggests that the reorientation of adamantane in these solvents is in a near "slip" condition, indicating that the rotation is largely inertial and not strongly coupled to the viscous drag of the solvent. cdnsciencepub.com

Reorientational Correlation Times (τ₂) and Viscosities (η) for 0.1 M Adamantane-d₁₆ in Various Solvents at 23°C. cdnsciencepub.com
SolventViscosity (η) / cPReorientational Correlation Time (τ₂) / ps
CH₂Cl₂0.412.7
CHCl₃0.543.1
CCl₄0.913.6
CHBr₃1.894.7
CH₂I₂2.845.5

Dynamics of this compound in N-Alkane Solutions

The dynamics of this compound have also been investigated in n-alkane solutions, which serve as simple, non-polar environments. While specific detailed studies focusing solely on this compound in a series of n-alkanes are not extensively reported in the provided context, the general principles observed in other solvents are expected to apply. The reorientational motion would be influenced by the viscosity and chain length of the n-alkane solvent. The near-spherical and non-polar nature of adamantane would lead to weak interactions with the n-alkane chains, likely resulting in "slip" boundary conditions and a weak dependence of rotational correlation time on the solvent viscosity, similar to the behavior observed in halogenated methane (B114726) solvents.

Hindered Molecular Rotation in Carbon Nanotubes

The confinement of molecules within the nano-sized hollow space of carbon nanotubes (CNTs) gives rise to unique dynamic behaviors. The study of adamantane and its deuterated isotopologue, this compound, encapsulated in CNTs or their analogues, provides insight into these constrained molecular motions. While some early studies using solid-state 13C NMR suggested that adamantane within CNTs is static, subsequent theoretical work using molecular dynamics calculations pointed towards the possibility of rotational motions. u-tokyo.ac.jp

To clarify these contradictory findings, research has been conducted on model systems that mimic the sp²-carbon network of CNTs. u-tokyo.ac.jpresearchgate.net One such system involved the construction of a hybrid molecular "peapod" using a finite-length carbon nanotube segment, (9,6)- qmul.ac.ukcyclodibenzochrysenylene ( qmul.ac.ukCdbC), and this compound (adm-d16). u-tokyo.ac.jp Solid-state 2H NMR measurements on this system revealed the unique terahertz-speed rotation of the this compound molecule within the nanotube-like cavity. u-tokyo.ac.jp Theoretical calculations attribute this mobility to a low rotational barrier, facilitated by the multivalent CH-π hydrogen bonds between the guest this compound and the host qmul.ac.ukCdbC. u-tokyo.ac.jp

Molecular dynamics simulations of an adamantane molecule inside a single-walled carbon nanotube (SWCNT) further characterize the motion as irregular, with frequent collisions along the tube's cross-sectional plane. researchgate.net The ability to encapsulate the molecule is dependent on the nanotube's diameter, with critical and optimal diameters identified for successful encapsulation. researchgate.net

SystemGuest MoleculeHost StructureKey FindingMethod
sp²/sp³-Hybrid PeapodThis compound (adm-d16)(9,6)- qmul.ac.ukcyclodibenzochrysenylene ( qmul.ac.ukCdbC)Unique terahertz rotation of adm-d16 within the host cavity. u-tokyo.ac.jpSolid-State 2H NMR, Theoretical Calculations u-tokyo.ac.jp
Encapsulated AdamantaneAdamantaneSingle-Walled Carbon Nanotube (SWCNT)Irregular motion and frequent collisions with the tube wall. researchgate.netClassical Molecular Dynamics Simulation researchgate.net

Activation Energies and Barriers to Adamantyl Group Rotation

The rotation of the adamantyl group is a thermally activated process that requires overcoming a specific energy barrier. This activation energy is influenced by the molecule's solid-state phase and the nature of any substituent groups. Studies on various adamantane derivatives using techniques like proton spin-lattice relaxation time measurements have quantified these rotational barriers. researchgate.net

In different phases, the adamantyl group may experience different levels of rotational freedom. For instance, in the high-entropy, disordered plastic crystal phase, molecules exhibit more sphere-like rotational behavior compared to an "interlocked" state in the low-entropy, ordered phase. researchgate.net This transition is reflected in the activation energies for rotation.

CompoundPhaseActivation Energy (kJ mol⁻¹)
1-AdamantanolLow-Temperature20.9 researchgate.net
High-Temperature35.0 researchgate.net
Adamantanecarboxylic AcidLow-Temperature32.0 researchgate.net
High-Temperature19.3 researchgate.net
Adamantanamine HydrochlorideHigh-Temperature33.6 researchgate.net

Phase Transitions and Orientational Disorder Phenomena in Adamantane D16

Adamantane-d16 as an Archetypal Plastic Crystal System

Adamantane (B196018) is considered an archetypal example of a plastic crystal, a molecular solid characterized by long-range translational order but lacking long-range orientational order. arxiv.orgrsc.orgresearchgate.net In its high-temperature phase, the molecules exhibit dynamic rotational motion, behaving like spheres, which gives the material a waxy, plastic-like consistency. arxiv.orgucl.ac.uk This phase occurs at room temperature and atmospheric pressure, where adamantane has a face-centered cubic (Fm-3m) crystal structure. ucl.ac.uk Upon cooling to 208 K, it undergoes a first-order structural phase transition to an ordered, brittle tetragonal phase (P-42₁c). ucl.ac.uknih.gov The use of deuterated samples, such as this compound, is particularly advantageous for neutron scattering studies, which are instrumental in probing the structural and dynamic properties of these phases. nih.gov

In its high-temperature plastic phase, this compound exhibits significant orientational disorder. The adamantane molecules are randomly oriented between two equivalent crystallographic positions. ucl.ac.uknih.gov This twofold disorder is a key contributor to the entropy of the system. The transition from the ordered low-temperature phase to the disordered high-temperature phase involves a substantial entropy change.

The configurational entropy, which arises from this orientational disorder, can be calculated using the Boltzmann formula (S = RlnΩ, where Ω is the number of accessible orientations). For a twofold disorder (Ω=2), this predicts an entropy change of Rln2, which corresponds to 42.30 J K⁻¹ kg⁻¹. arxiv.org However, experimental measurements reveal a total entropy change that is significantly larger, indicating that configurational entropy alone does not account for the entire phenomenon. arxiv.orgrsc.org Research shows that this configurational part contributes only about 40% of the total entropy change associated with the phase transition. arxiv.orgrsc.orgucl.ac.uk

Contribution to Entropy ChangePercentageCalculated Value (J K⁻¹ kg⁻¹)
Configurational Entropy~40%42.30
Vibrational Entropy~60%~63.70
Total Experimental Entropy 100% 106

The remaining 60% of the total entropy change is attributed to vibrational effects. arxiv.org The orientational disorder in the high-temperature phase has a profound impact on the material's phonon spectra. Supercell lattice dynamics calculations have demonstrated that the significant phonon broadening observed in the plastic phase is primarily a consequence of this static orientational disorder, rather than purely anharmonic effects. arxiv.orgrsc.orgucl.ac.uk

Barocaloric Effect Studies in this compound

Recent studies have highlighted this compound as a promising material for solid-state cooling applications due to its significant barocaloric effect (BCE). rsc.org The BCE refers to the change in temperature or entropy of a material in response to changes in hydrostatic pressure. The large entropy change associated with adamantane's order-disorder phase transition is a strong indicator of its potential as a barocaloric material. rsc.orgucl.ac.uk

Adamantane exhibits a colossal isothermally reversible entropy change of 106 J K⁻¹ kg⁻¹. arxiv.orgarxiv.orgrsc.orgucl.ac.uk This large entropy change is the primary metric for its efficiency as a barocaloric material. arxiv.org This value is significantly higher than that of many other barocaloric plastic crystals, making adamantane a benchmark material in the field. rsc.org The reversibility of this entropy change is crucial for practical cooling cycles.

The order-disorder phase transition in adamantane can be induced not only by temperature but also by pressure. ibm.com At ambient temperature, the transition to the ordered phase occurs at approximately 4.8 kbar. rsc.orgucl.ac.uk A key characteristic of adamantane's barocaloric performance is its extremely small hysteresis. arxiv.orgrsc.org The thermal hysteresis at zero pressure is estimated to be only about 1.15 K. arxiv.org This low hysteresis is highly advantageous, as it means the colossal entropy change can be accessed with relatively small pressure changes, specifically under 200 bar. arxiv.orgrsc.orgucl.ac.uk This unparalleled barocaloric strength (entropy change normalized by the required pressure) makes adamantane a highly efficient material for potential cooling applications. rsc.org

PropertyValue
Transition Temperature (at ambient pressure)208 K
Transition Pressure (at ambient temperature)~4.8 kbar
Isothermal Entropy Change (ΔS)106 J K⁻¹ kg⁻¹
Hysteresis (at 0 bar)~1.15 K
Required Pressure for Full ΔS< 200 bar

As previously noted, a substantial portion (around 60%) of the colossal entropy change in adamantane originates from vibrational effects. arxiv.orgrsc.org Neutron spectroscopy and computational studies have established a direct link between this large vibrational entropy and the softening of acoustic modes in the high-entropy (disordered) phase. arxiv.orgrsc.orgucl.ac.uk

In the low-temperature ordered phase, the phonon modes are primarily translational. However, in the high-temperature disordered phase, the acoustic modes soften and acquire a significant rotational character, corresponding to the rolling of molecules. rsc.org This softening means the phonon modes have lower energies in the disordered phase. Low-energy phonon modes contribute more significantly to the vibrational entropy. arxiv.org Therefore, the softening of these rotational-like acoustic modes upon transitioning to the disordered phase is the direct microscopic origin of the large vibrational entropy change, which in turn drives the colossal barocaloric effect. arxiv.orgrsc.org

High-Pressure Investigations of Crystal Structures and Transitions

The application of high pressure serves as a critical tool for investigating the structural and dynamic properties of molecular crystals like this compound. By systematically reducing intermolecular distances, high-pressure studies can induce phase transitions and provide profound insights into the nature of orientational disorder. The deuteration of the adamantane cage is particularly advantageous for neutron diffraction studies, which can precisely locate the deuterium (B1214612) atoms and elucidate the nature of molecular ordering under compression. While the crystallographic data available from high-pressure studies have primarily been reported for non-deuterated adamantane, the phase behavior and structural parameters are expected to be nearly identical for this compound due to the negligible effect of deuteration on the intermolecular forces that govern crystal packing.

At ambient pressure and room temperature, this compound exists in a plastic phase characterized by a face-centered cubic (FCC) crystal structure (space group Fm3m). In this phase, the molecules exhibit significant orientational disorder, rotating quasi-freely at their lattice positions. The high symmetry of this phase is a direct consequence of this dynamic disorder.

Upon the application of pressure, this compound undergoes a first-order phase transition at approximately 0.5 GPa. This transition leads to an orientationally ordered, tetragonal phase. This pressure-induced transition is analogous to the temperature-induced phase transition that occurs upon cooling to 208 K. The transition is marked by a distinct change in the crystal structure and a significant increase in density, from approximately 1.08 g/cm³ in the cubic phase to 1.18 g/cm³ in the tetragonal phase.

Further increases in pressure lead to subsequent, more subtle structural modifications. Above 16 GPa, there are indications of a transition to a closely related phase, and beyond 22 GPa, the diffraction patterns are best indexed by a monoclinic phase. These high-pressure phases represent a continued distortion of the crystal lattice as intermolecular distances are further reduced.

A key feature of these pressure-induced phase transitions is their reversibility. Upon the release of pressure, the high-pressure phases of this compound revert to the ambient face-centered cubic structure, indicating the absence of any chemical decomposition or polymerization under these conditions.

Table 1: Crystallographic Data for Adamantane Under High Pressure This data is for non-deuterated adamantane and is expected to be nearly identical for this compound.

PressurePhaseCrystal SystemSpace Groupa (Å)c (Å)
AmbientI (Disordered)CubicFm3m9.4269.426
> 0.5 GPaII (Ordered)TetragonalP42₁c6.6418.875

Ultrasonic velocity measurements are a powerful experimental technique for probing the elastic properties of solids and detecting phase transitions. By measuring the speed of sound waves through the crystal, one can determine the elastic constants, which are fundamental measures of a material's stiffness and response to mechanical stress.

For adamantane, ultrasonic echo techniques have been employed to measure the elastic constants in its single-crystal form. These studies reveal the anisotropic nature of the elastic properties in the ordered phase. The principal value of the elasticity tensor, C₁₁, varies with the crystallographic direction, reflecting the lower symmetry of the tetragonal phase compared to the orientationally disordered cubic phase.

The order-disorder phase transition at 0.5 GPa is accompanied by anomalies in the elastic properties. This is characteristic of a first-order phase transition where a change in structure and order leads to a discontinuous change in the material's mechanical response. Comparative studies of adamantane and its derivatives have shown that adamantane possesses the highest bulk modulus, indicating its greater resistance to compression. This is attributed to the efficient packing and strong van der Waals interactions in the adamantane crystal lattice. While specific data for this compound is not available, the results for adamantane provide a robust baseline for understanding its elastic behavior.

Table 2: Elastic Constants of Adamantane This data is for non-deuterated adamantane and is expected to be highly representative of this compound.

Crystalline DirectionElastic Constant (C₁₁)Value (GPa)
<110>C₁₁7.52
<111>C₁₁8.20
<100>C₁₁6.17

Computational and Theoretical Studies on Adamantane D16

Density Functional Theory (DFT) Calculations and Quantum Chemical Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ekb.eg It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of the electron density. ekb.eg This approach allows for the calculation of various molecular properties, providing valuable insights into the behavior of chemical compounds.

Computational studies utilizing DFT have been instrumental in understanding the electronic structure and vibrational properties of adamantane (B196018) and its deuterated isotopologue, Adamantane-d16. The geometry and electronic structure of adamantane have been studied with a focus on electron density distribution. researchgate.net For adamantane, DFT calculations, such as those using the B3LYP functional, have been shown to provide results for interatomic distances, angles, and vibrational modes that are consistent with experimental data and other computational models like MP2. researchgate.net

The vibrational spectrum of this compound has been a subject of theoretical investigation, often in conjunction with its non-deuterated counterpart. researchgate.netnih.govcapes.gov.br Theoretical calculations of the vibrational modes for the deuterated form have been performed and compared with experimental data. researchgate.netnih.govcapes.gov.br These studies have led to the reinterpretation of the vibrational spectrum of this compound. researchgate.netresearchgate.net A force field derived from semiempirical AM1 parametrization was scaled using vibrational assignments for adamantane-d0, -d16, and -1-d1, showing good agreement with observed frequencies. researchgate.netresearchgate.net Neutron inelastic scattering measurements for this compound have been conducted in the energy range of 200–800 cm−1, with the strongest intensities observed for vibrational modes with the largest deuterium (B1214612) displacements. researchgate.net These experimental findings are supported by normal-coordinate analysis based on both neutron and optical data. researchgate.net

Table 1: Comparison of Computational Methods for Adamantane Vibrational Frequencies

Computational Method Basis Set Average Error (cm⁻¹) Reference
Scaled Semiempirical AM1 - 16 researchgate.netresearchgate.net
Empirical Force Field - 16 researchgate.netresearchgate.net

This table illustrates the comparable accuracy of different computational approaches in reproducing the observed vibrational frequencies of adamantane isotopomers.

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of molecules. For adamantane derivatives, DFT calculations have been employed to analyze these interactions, particularly the formation of dimers. researchgate.netdergipark.org.tr Research on adamantane-containing thioureas has utilized Hirshfeld surface analysis and DFT calculations (B3LYP/6-311++G(d,p)) to investigate the conformational effects on crystal packing and the nature of intermolecular contacts. rsc.orgresearchgate.net These studies reveal the significant role of hydrogen bonding and other non-covalent interactions in the supramolecular assembly. rsc.orgresearchgate.net

The formation of dimeric motifs is a key aspect of the intermolecular interactions in adamantane-related structures. researchgate.netfrontiersin.org Quantum chemical calculations on adamantane dimers have shown a significant dependence of the interaction energy on the DFT functional used, with methods like M06-2X and SCS-MP2 providing intermediate results compared to others. frontiersin.org The modeling of dimeric aggregates is often essential to accurately describe the experimentally observed vibrational spectra in the crystalline phase. researchgate.net

Table 2: Calculated Interaction Energies for Adamantane Dimer with Various DFT Functionals

DFT Functional Basis Set Interaction Energy (E_int) Reference
PBE0 6-311G(d,p) Varies frontiersin.org
wB97xD 6-311G(d,p) Varies frontiersin.org
M06-2X 6-311G(d,p) Varies frontiersin.org
SCS-MP2 6-311G(d,p) Varies frontiersin.org

This table highlights the variability in predicted interaction energies for the adamantane dimer depending on the chosen DFT functional, underscoring the importance of method selection in computational studies.

Theoretical methods, particularly time-dependent DFT (TD-DFT), are employed to predict the optical and electronic properties of molecules. nih.govresearchgate.netchemrxiv.orgmit.edu Recent theoretical work has identified functionalized diamondoids, including adamantane derivatives, as promising candidates for fluorescent nanomaterials. nih.gov TD-DFT calculations have been used to model the absorption and fluorescence spectra of methylated adamantanes, helping to understand the evolution of their optical and electronic properties with functionalization. nih.gov

For the adamantane radical cation, TD-DFT calculations have been used to assign the broad band observed in its optical spectrum to specific electronic transitions. researchgate.net These computational studies are crucial for interpreting experimental spectra and understanding the electronic structure of such species. researchgate.net Furthermore, the development of deep neural networks shows promise for the rapid prediction of optical properties of nanostructured materials, which could be applied to adamantane-based systems in the future. arxiv.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.orgarxiv.org This technique allows for the investigation of the dynamic evolution of a system, providing insights into structural properties and phase behavior. arxiv.org

MD simulations are particularly useful for generating and investigating amorphous structures. nih.govquantumatk.com For adamantane-like cluster materials, which can exhibit interesting nonlinear optical properties, understanding the geometric structures and the degree of order within the material is crucial. nih.govresearchgate.net MD simulations have been used to investigate the structures of various adamantane-like cluster materials, revealing that larger, more flexible core structures tend to form amorphous solids, while larger substituents can lead to more defined nearest-neighbor interactions and a tendency toward crystalline solids. nih.gov The simulation of pressure-induced amorphization is another area where MD has been applied, for instance, in studying materials like zirconium tungstate. osti.gov

MD simulations provide detailed information about the geometrical arrangements of molecules in a system. arxiv.orgnih.gov By analyzing the trajectories from MD simulations, properties such as radial distribution functions (RDFs) and structure factors can be calculated. arxiv.orgsastutorials.org For adamantane, MD simulations have been used to study its self-assembly and phase transition behavior. arxiv.org The calculated structure factors from these simulations can be compared with experimental data from diffraction measurements to validate the computational model. nih.gov For example, a very good agreement was found between the calculated structure factors for two adamantane-like cluster materials and the corresponding experimental data. nih.gov This demonstrates the power of MD simulations in providing a detailed and accurate picture of the structural properties of materials containing this compound.

Exploring Ferroelectric and Piezoelectric Mechanisms in Plastic Crystals

Adamantane is considered an archetypal example of a plastic crystal, a class of molecular materials characterized by globular or quasi-spherical molecules. rsc.orgarxiv.org These crystals possess a unique mesophase, known as the plastic crystal phase, which exists between the true solid and liquid states. researchgate.net In this phase, the molecules exhibit orientational disorder, meaning they can rotate with considerable freedom within the crystal lattice, which often results in highly symmetric cubic crystal structures. rsc.orgforskningsradet.nonih.gov This rotational freedom is a key characteristic that makes plastic crystals promising candidates for ferroelectric and piezoelectric applications. forskningsradet.nounit.no

Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field, a property valuable for data storage. forskningsradet.no Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. chemrxiv.org In plastic crystals, the rotation of constituent molecules in response to mechanical or electrical stimuli can induce polarization or unit cell deformations, which is the mechanism underpinning their piezoelectric potential. researchgate.netunit.no

While many computational studies focus on adamantane (C10H16) as a model system, this compound is crucial for experimental validation, particularly in neutron scattering experiments that are sensitive to isotopic substitution. arxiv.orgucl.ac.uk The investigation into the ferroelectric and piezoelectric mechanisms in adamantane derivatives and other plastic ionic crystals provides the foundational knowledge for understanding how these properties might manifest in this compound. rsc.orgresearchgate.net Studies on these related materials link piezoelectric responses to the rotational motion of molecules under shear stress, a mechanism directly tied to the plastic nature of the adamantane cage. researchgate.netunit.no

Supercell Lattice Dynamics (SCLD) Calculations

Supercell Lattice Dynamics (SCLD) is a computational method used to study the vibrational properties (phonons) of crystalline materials, particularly those with disorder. rsc.org In the context of adamantane, SCLD calculations have been instrumental in understanding the dynamics of its high-temperature, orientationally disordered plastic phase. rsc.orgucl.ac.uk For these calculations, the adamantane molecules are often modeled as rigid bodies, with intermolecular forces described by empirical potentials like the Buckingham potential. rsc.org

Reproducing Phonon Broadening in High-Temperature Phases

In the high-temperature plastic phase of adamantane, experimental techniques like inelastic neutron scattering reveal significant phonon broadening. arxiv.org SCLD calculations have successfully reproduced a substantial amount of this experimentally observed broadening. rsc.orgarxiv.orgucl.ac.uk This agreement between computation and experiment indicates that the model captures the essential physics of the disordered system. The broadening is a signature of the finite lifetimes of phonons, and accurately modeling it is crucial for understanding properties like thermal conductivity. rsc.orgaps.org The success of the SCLD method demonstrates that the observed phonon broadening in adamantane's plastic phase is largely a consequence of the static orientational disorder rather than purely anharmonic effects. rsc.orgarxiv.org

Mapping the Effect of Orientational Disorder on Phonon Spectrum

The SCLD approach has been effectively extended to map how orientational disorder affects the phonon spectrum. rsc.orgarxiv.orgucl.ac.uk By calculating phonons in a large, disordered supercell where molecules are randomly assigned one of two preferred orientations, and then unfolding the results back to the primitive Brillouin zone, a detailed phonon dispersion relation can be obtained. rsc.orgresearchgate.net These calculations show that the orientational disorder is the primary cause of the significant phonon broadening observed in the high-temperature phase. arxiv.orgucl.ac.uk Furthermore, eigenvector analysis within the SCLD framework allows the vibrational entropy changes to be traced back to their microscopic origins. arxiv.org For adamantane, this analysis reveals that the large vibrational entropy is mainly caused by the softening of acoustic modes, which gain a substantial rotational character in the high-entropy phase. rsc.orgarxiv.org This dynamic behavior is attributed to a transition from an "interlocked" molecular state in the low-temperature phase to a "sphere-like" behavior in the high-temperature plastic phase. rsc.orgarxiv.org

Key Findings from SCLD Calculations on Adamantane
PhenomenonSCLD Calculation FindingPrimary CauseSupporting Evidence
Phonon BroadeningSuccessfully reproduces a substantial amount of experimentally observed broadening. rsc.orgarxiv.orgOrientational DisorderAgreement with inelastic neutron scattering data. arxiv.org
Phonon SpectrumAccurately maps the effect of orientational disorder on the phonon spectrum. ucl.ac.ukresearchgate.netOrientational DisorderUnfolding of supercell calculations matches experimental dispersion. rsc.org
Vibrational EntropyChange is mainly due to the softening of acoustic modes. rsc.orgarxiv.orgIncreased Rotational Character of ModesEigenvector analysis shows a shift from "interlocked" to "sphere-like" dynamics. rsc.orgarxiv.org

Force Field Development and Scaling for Vibrational Assignments

The accurate assignment of vibrational frequencies in molecules like this compound relies on robust computational models, primarily through the use of molecular mechanics force fields. researchgate.net A force field is a set of empirical functions and parameters that describe the potential energy of a system of particles. researchgate.net For vibrational analysis, these parameters must accurately reproduce the forces between atoms.

Studies on adamantane and its isotopologues have shown that the vibrational spectrum of this compound required reinterpretation from earlier works. researchgate.netresearchgate.net To achieve higher accuracy, force fields derived from quantum mechanical calculations are often scaled. capes.gov.br This scaling process involves adjusting the calculated harmonic force constants with a set of transferable scale factors to better match experimental vibrational frequencies. capes.gov.brastrochem.org

For adamantane, a force field obtained from the semiempirical AM1 parameterization was successfully scaled using the experimental vibrational assignments for Adamantane-d0, this compound, and Adamantane-1-d1. researchgate.net Similarly, the Scaled Quantum Mechanical (SQM) method using the B3-LYP functional has been applied to perform a complete vibrational analysis of both adamantane and this compound. capes.gov.br This reinterpretation led to revised assignments for some vibrational modes and reliable predictions for fundamentals that are inactive in infrared or Raman spectroscopy. capes.gov.br The development of specific scale factors, for instance for the C-C stretching modes of the adamantane skeleton, was found to be necessary to improve the transferability of standard factors to cage-like systems. capes.gov.br

Quantum Theory of Atoms in Molecules (QTAIM) Approach for Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that defines chemical concepts like atoms and bonds based on the topology of the observable electron density. nih.govwiley-vch.de It partitions a molecule into atomic basins, allowing for the analysis of interactions between these defined atoms. mdpi.comarxiv.org QTAIM is particularly useful for characterizing non-covalent interactions by analyzing the properties of the electron density at specific points, known as bond critical points (BCPs). mdpi.comijnc.ir

While direct QTAIM studies on isolated this compound are not prominent in the cited literature, the methodology has been applied to analyze interactions within the adamantane cage structure in other contexts. A notable example is the study of the endohedral complex He@adamantane, where a helium atom is trapped inside the adamantane cage. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a molecular crystal. researchgate.netmdpi.com The Hirshfeld surface is constructed based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution from a given molecule dominates over all others. By mapping various properties onto this surface, one can identify and analyze different types of intermolecular contacts. mdpi.comresearchgate.net

For example, in crystals of 1-(adamantane-1-carbonyl)-3-substituted thioureas, Hirshfeld analysis was used to detail the contributions of various interactions. rsc.orgsemanticscholar.org Similarly, for 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, the analysis indicated that H···H, C-H···C, C-H···Cl, and C-H···N hydrogen bonds are the primary contributors to intermolecular stabilization. researchgate.netnih.gov In a study on 1,3-diethynyladamantane, Hirshfeld analysis revealed that H···H contacts accounted for 74.9% of the surface, while C···H/H···C contacts contributed 24.6%. researchgate.net

The analysis often includes the generation of 2D fingerprint plots, which summarize the intermolecular contacts in a scatter plot of distances from the Hirshfeld surface to the nearest atoms inside and outside the surface. mdpi.comrsc.org These plots provide a distinct visual signature for different types of interactions, such as hydrogen bonds and van der Waals contacts, and allow for a detailed comparison of crystal packing across a series of related structures. rsc.orgresearchgate.net

Contribution of Intermolecular Contacts in Adamantane Derivatives from Hirshfeld Surface Analysis
Compound TypeDominant Intermolecular ContactsPercentage Contribution (if reported)Reference
1,3-diethynyladamantaneH···H, C···H/H···C74.9%, 24.6% researchgate.net
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazoleH···H, C-H···C, C-H···Cl, C-H···NH···H contacts are the largest region (55.1%) researchgate.netnih.gov
Adamantane-linked 1,2,4-triazole (B32235) N-Mannich basesC-H···O, C-H···N, C-H···S, C-H···πNot specified nih.govuzh.ch
1-(adamantane-1-carbonyl)-3-substituted thioureasS···H, O···H, H···HNot specified researchgate.net

Applications and Advanced Research Contexts of Adamantane D16

Nanodiamond Synthesis and Diamondoid Research

The structural similarity between adamantane (B196018) and the diamond lattice makes it an ideal precursor for the bottom-up synthesis of nanodiamonds (NDs). chemistryviews.org Adamantane-d16 plays a crucial role in mechanistic studies of these synthesis processes.

A novel, low-temperature method for synthesizing nanodiamonds involves the direct electron irradiation of adamantane submicrocrystals. nih.govchemrxiv.org This process uses an electron beam (80–200 keV) in a vacuum to activate the carbon-hydrogen (C-H) bonds of adamantane, leading to the formation of defect-free, cubic-structured nanodiamonds and the evolution of hydrogen gas. nih.govchemrxiv.org

The use of this compound has been instrumental in understanding the underlying mechanism of this transformation. Research has demonstrated a significant kinetic isotope effect (KIE) when comparing the reaction rates of adamantane and its deuterated counterpart. nih.govresearchgate.net The KIE indicates that the cleavage of the C-H (or C-D) bond is the rate-determining step in the conversion process. nih.govresearchgate.net This finding is critical, as it confirms that the reaction is initiated by the selective breaking of these bonds, followed by the assembly of the carbon cages into a diamond lattice. nih.gov

ParameterDescriptionFinding
Method Electron irradiation of adamantane submicrocrystals in a vacuum. nih.govYields defect-free nanodiamonds with a cubic crystal structure. chemrxiv.org
Energy Range 80 to 200 kilo-electron volts (keV). nih.govEffective for C-H bond activation at low temperatures (100 K to 296 K). nih.gov
Kinetic Isotope Effect (KIE) Comparison of reaction rates between Adamantane and this compound. researchgate.netA sizable KIE confirms that C-H bond cleavage is the rate-determining step. nih.govresearchgate.net
Product Size 2-4 nm in diameter. chemrxiv.orgThe process begins with the formation of adamantane oligomers which then transform into spherical nanodiamonds. nih.gov

High-pressure, high-temperature (HPHT) techniques represent a more conventional and promising approach for the mass production of high-quality nanodiamonds from adamantane. researchgate.net In this method, adamantane is subjected to extreme pressures and temperatures, causing its molecular structure to reorganize into the diamond lattice.

Studies have successfully demonstrated the synthesis of nanodiamonds with crystal sizes as small as 3 nm using this technique. chemistryviews.org The process typically involves pressures around 8 to 9.4 GPa and temperatures ranging from 1250°C to 1600°C. chemistryviews.orgresearcher.life The integrity of the capsule material, such as titanium, is crucial to prevent carbon loss during synthesis, which is a decisive factor for stable nanodiamond production. researchgate.net By using adamantane derivatives, such as adamantane carbonitrile, researchers can also produce doped nanodiamonds, like nitrogen-doped NDs, for applications in quantum optics. chemistryviews.org

Synthesis ParameterValue RangeOutcome
Pressure 8 - 9.4 GPaFormation of diamond microcrystals and large-scale nanodiamond synthesis. researcher.life
Temperature 1250°C - 1600°COptimal range for the conversion of adamantane to nanodiamonds. chemistryviews.orgresearcher.life
Precursor Adamantane (C10H16)Structurally similar to diamond, making it an effective precursor. chemistryviews.org
Resulting Crystal Size Down to ~3 nmUltrasmall diamond nanoparticles with a perfect structure can be achieved. chemistryviews.orgresearchgate.net

Host-Guest Chemistry and Encapsulation Studies

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" structure. This field explores the interactions and unique properties that arise from such confinement. This compound can serve as a guest molecule in these studies, with carbon nanotubes being a common host.

Single-walled carbon nanotubes (SWCNTs) are hollow cylindrical structures that can encapsulate various molecules, acting as nanoscale containers. biointerfaceresearch.com The process of inserting guest molecules like adamantane into the hollow core of SWCNTs is a key area of host-guest chemistry research. researchgate.net The encapsulation can lead to the formation of "peapods," which are hybrid nanostructures with modified properties. researchgate.net The confinement of this compound within these nanotubes allows for the study of its behavior in a sterically restricted, one-dimensional environment.

The interactions between the encapsulated guest molecule (this compound) and the inner walls of the carbon nanotube are primarily governed by non-covalent forces. nih.gov These interactions are crucial for the stability of the host-guest complex and can influence the electronic and optical properties of the nanotube. nih.govmdpi.com

Type of InteractionDescriptionSignificance
Van der Waals Forces Weak, non-specific attractions between the guest molecule and the nanotube wall. biointerfaceresearch.comThese forces are the primary driver for the encapsulation and stabilization of non-polar guests like adamantane within the nanotube. biointerfaceresearch.com
π-π Stacking Interaction between the electron clouds of the guest molecule and the aromatic structure of the carbon nanotube walls. nih.govContributes to the stability and orientation of the guest molecule inside the host structure. nih.gov
Steric Effects The physical fit between the size and shape of the guest molecule and the diameter of the host nanotube. researchgate.netDetermines the feasibility and efficiency of encapsulation, leading to diameter-selective interactions. mdpi.com

Structural and Dynamic Probes for Complex Organic Materials

The deuteration of adamantane to form this compound makes it an invaluable tool for probing the structural and dynamic properties of complex organic materials, particularly through neutron scattering techniques. In neutron scattering experiments, the interaction of neutrons with atomic nuclei provides detailed information about the structure and motion of atoms and molecules within a material.

Hydrogen and its isotope deuterium (B1214612) have very different neutron scattering cross-sections. While hydrogen has a large incoherent scattering cross-section, which contributes to a high background signal, deuterium has a much larger coherent scattering cross-section. This "isotope effect" is exploited in a technique known as isotopic substitution or deuteration. By selectively replacing hydrogen with deuterium in a molecule, researchers can highlight specific parts of a structure or enhance the signal from certain molecular motions.

In the study of adamantane's barocaloric effect, the use of powdered isotope-enriched this compound was essential for inelastic neutron scattering (INS) measurements. researchgate.net These measurements are crucial for understanding the microscopic origins of the large entropy change associated with the phase transition. The INS data, combined with supercell lattice dynamics calculations, revealed that while configurational entropy (the randomness of molecular orientations in the plastic phase) accounts for about 40% of the total entropy change, the remaining 60% is due to vibrational effects. researchgate.net Specifically, the vibrational entropy change is primarily caused by the softening of acoustic modes corresponding to molecular rotations in the high-entropy phase. researchgate.net This detailed understanding of the interplay between molecular rotations and lattice vibrations would be significantly more challenging to obtain without the use of this compound.

The ability to use this compound as a probe extends beyond the study of its own properties. Its well-defined cage-like structure and predictable phase behavior make it an excellent model system for calibrating and validating experimental techniques and theoretical models that can then be applied to more complex organic and polymeric materials.

Advanced Materials Science Applications (e.g., in Quantum Technologies)

Currently, there is a lack of significant research in the available scientific literature to suggest that this compound has established applications in the field of quantum technologies. Searches for its use in areas such as quantum dots, quantum information processing, qubit stabilization, or spintronics have not yielded specific results linking this compound to advancements in these domains. While the unique properties of plastic crystals and deuterated molecules are of interest in various areas of materials science, a direct application of this compound in quantum technologies is not apparent from the current body of research.

Thermodynamic Property Evaluation and Energy States in Plastic Crystals

This compound is a key subject in the thermodynamic property evaluation of plastic crystals, providing fundamental insights into the energy states of molecules in these unique solid phases. The study of its thermodynamic properties, particularly the heat capacity and the entropy and enthalpy of its phase transitions, is crucial for understanding the nature of the plastic crystalline state.

The transition from an ordered crystal to a plastic crystal is a first-order phase transition characterized by a discontinuous change in enthalpy and volume. High-pressure differential scanning calorimetry (DSC) measurements on this compound have been instrumental in quantifying these thermodynamic parameters under varying pressure conditions.

The colossal entropy change observed in this compound is a direct reflection of the significant increase in molecular disorder across the phase transition. As mentioned earlier, this change is composed of two main contributions:

Configurational Entropy: This arises from the molecules in the high-temperature plastic phase being able to adopt multiple orientations, while in the low-temperature ordered phase, they are fixed in a specific arrangement. For adamantane, this contributes to approximately 40% of the total entropy change. researchgate.net

Vibrational Entropy: This contribution, making up about 60% of the total, is due to changes in the vibrational modes of the crystal lattice. researchgate.net The "softening" of rotational modes in the plastic phase leads to a higher density of low-energy vibrational states, thereby increasing the vibrational entropy. researchgate.net

The ability to precisely measure these thermodynamic properties in a model system like this compound allows for the validation and refinement of theoretical models that describe the behavior of plastic crystals. These models are essential for predicting the properties of new materials and for designing molecules with tailored thermal and mechanical characteristics.

Thermodynamic PropertyValueConditions
Isothermally Reversible Entropy Change106 J K⁻¹ kg⁻¹Near phase transition
Pressure-induced Shift in Transition Temperature (Heating)19.40 K kbar⁻¹900-1000 bar
Pressure-induced Shift in Transition Temperature (Cooling)18.57 K kbar⁻¹900-1000 bar
Configurational Entropy Contribution~40% of total entropy changePhase transition
Vibrational Entropy Contribution~60% of total entropy changePhase transition

Future Directions and Emerging Research Avenues

Development of Advanced Computational Models for Complex Dynamics

The study of molecular motion, energy transfer, and fragmentation in complex systems like adamantane (B196018) is increasingly reliant on sophisticated computational models. Future research will focus on developing and refining these models to accurately predict the behavior of Adamantane-d16.

Advanced computational studies on the adamantane cation (C₁₀H₁₆⁺) have utilized methods like ab initio molecular dynamics and surface hopping simulations to investigate its spectroscopy, fragmentation pathways, and ultrafast internal conversion processes following photoexcitation. researchgate.net These theoretical frameworks model complex dynamics, such as the relaxation of electronically excited states on femtosecond timescales and subsequent fragmentation, which predominantly involves hydrogen (or deuterium) loss. researchgate.net

Applying these advanced computational models to this compound will allow researchers to:

Isolate Isotope Effects: Directly compare the simulated dynamics of this compound with its non-deuterated counterpart to precisely quantify the kinetic isotope effect on reaction rates and fragmentation patterns.

Refine Spectroscopic Assignments: Compute vibrationally-resolved electronic absorption and photoelectron spectra with greater accuracy, aiding in the interpretation of experimental data for the deuterated species. researchgate.net

Model Energy Dissipation: Simulate the flow of vibrational energy within the deuterated cage structure, providing insights into how isotopic substitution affects energy dissipation pathways.

Exploration of Novel this compound Derivatives for Specific Applications

The adamantane moiety is a well-established building block in medicinal chemistry and materials science, valued for its lipophilicity, rigidity, and unique three-dimensional structure. nih.govmdpi.com Adamantane derivatives have found applications as antiviral, antidiabetic, and neuroprotective agents. nih.govresearchgate.net The incorporation of the adamantane cage can enhance the pharmacological properties of active drugs. nih.gov

The next frontier lies in the synthesis and exploration of novel derivatives built upon the this compound scaffold. The primary advantage of deuteration in this context is the potential to leverage the kinetic isotope effect to improve the metabolic stability and pharmacokinetic profiles of drug candidates.

Potential Application Area Rationale for Using this compound Derivatives Example Compound Classes
Medicinal Chemistry Enhanced metabolic stability (deuterium-carbon bonds are stronger and cleaved more slowly by enzymes), leading to longer drug half-life.Deuterated neuroprotective agents, antivirals, and anticancer drugs. mdpi.comnih.gov
Drug Delivery Use as stable anchors in liposomes or other nanocarriers for targeted delivery systems. nih.govDeuterated liposome-adamantane conjugates.
Materials Science Creation of polymers and other materials with modified thermal or mechanical properties.This compound based polymers and co-polymers.
Analytical Standards Use as highly specific internal standards for mass spectrometry-based quantification of non-deuterated adamantane-containing drugs.Isotope-labeled versions of existing adamantane-based pharmaceuticals.

Integration of Multi-Modal Spectroscopic Techniques for Comprehensive Characterization

A complete understanding of the structure and dynamics of this compound requires a holistic approach that integrates data from multiple spectroscopic techniques. arxiv.org Each method provides a unique window into the molecular world, and their combination yields a more complete picture than any single technique could alone. arxiv.org

Future research will focus on combining techniques such as:

Solid-State Nuclear Magnetic Resonance (NMR): Deuterium (B1214612) (²H) solid-state NMR is exceptionally powerful for probing the orientation and dynamics of deuterated molecules, providing detailed information on molecular reorientation rates and mechanisms.

Neutron Scattering: Inelastic neutron scattering is highly sensitive to the motion of deuterium atoms, making it an ideal technique for studying the vibrational and rotational dynamics of this compound in its crystalline phases.

Raman and Infrared (IR) Spectroscopy: These techniques probe the vibrational modes of the molecule. researchgate.net Comparing the IR and Raman spectra of this compound with adamantane reveals shifts in vibrational frequencies due to the heavier deuterium atoms, which can be correlated with theoretical models. researchgate.net

Mass Spectrometry: Provides precise information on molecular mass and fragmentation patterns, allowing for the verification of isotopic purity and the study of gas-phase dissociation dynamics. researchgate.netarxiv.org

The integration of these datasets, often coupled with machine learning algorithms, will enable the development of comprehensive models that link atomic-level structure and dynamics to macroscopic material properties. arxiv.org

Role of this compound in Understanding Glassy Freezing and Relaxational Dynamics in Plastic Crystals

Adamantane is a canonical example of a "plastic crystal," a phase of matter where molecules occupy a regular crystal lattice but retain significant orientational disorder, much like in a liquid. researchgate.netresearchgate.net Upon cooling, the dynamic reorientational motions of the molecules can slow down and eventually freeze, leading to a "glassy crystal" or "orientational glass" state. researchgate.netresearchgate.net

This compound is a crucial tool for investigating these phenomena. Because its molecular shape and intermolecular interactions are virtually identical to those of adamantane, any differences in dynamic behavior can be attributed directly to the effects of isotopic substitution on mass and moment of inertia.

Studies on related adamantane derivatives show distinct relaxation processes associated with molecular tumbling that can be tracked using techniques like dielectric spectroscopy. researchgate.net By studying this compound with techniques sensitive to deuterium motion (e.g., ²H NMR, neutron scattering), researchers can:

Directly measure the correlation times for molecular reorientation.

Determine the activation energy for the dynamic processes that lead to glassy freezing.

Test theoretical models of relaxation in disordered systems by comparing the dynamics of the deuterated and non-deuterated species.

Potential in Fundamental Studies of Phase Transitions and Entropic Contributions

Adamantane undergoes a well-defined solid-solid phase transition from a low-temperature, ordered tetragonal phase to a high-temperature, orientationally disordered face-centered cubic plastic phase. researchgate.net Such transitions are governed by changes in the Gibbs free energy, which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions.

The entropy of the high-temperature phase is significantly higher due to the vast number of accessible molecular orientations. By precisely measuring the phase transition thermodynamics of this compound and comparing them to adamantane, the role of isotopic substitution can be elucidated.

Thermodynamic Parameter Influence of Deuteration (this compound vs. Adamantane) Method of Study
Transition Temperature (Tc) Expected to shift slightly due to changes in vibrational frequencies and moment of inertia.Differential Scanning Calorimetry (DSC). researchgate.net
Enthalpy of Transition (ΔHt) May be altered by changes in the lattice vibrational modes (phonons).Differential Scanning Calorimetry (DSC). researchgate.net
Entropy of Transition (ΔSt) Can be precisely determined (ΔSt = ΔHt / Tc). Comparing ΔSt for the two isotopes allows for the isolation of vibrational and rotational contributions to the total entropy change. researchgate.netCalculation from DSC data.

These fundamental studies provide stringent tests for theories of thermodynamics and statistical mechanics in the solid state, with this compound serving as a model system for understanding the intricate relationship between molecular properties, crystal structure, and phase stability.

Q & A

Q. What are the critical considerations for synthesizing and characterizing Adamantane-d16 with high isotopic purity in laboratory settings?

To ensure high isotopic purity (>98% deuterium incorporation), researchers must optimize catalytic deuteration conditions (e.g., using D₂ gas under high-pressure hydrogenation) and validate purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Characterization should include:

  • NMR analysis : Compare ¹H and ²H NMR spectra to quantify residual protonation at bridgehead positions .
  • Mass spectrometry : Use high-resolution MS to confirm molecular ion peaks (m/z 152 for this compound vs. 136 for non-deuterated Adamantane) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, as deuteration may alter sublimation behavior .

Q. How does deuteration affect the thermodynamic properties of this compound compared to its protonated counterpart?

Deuteration introduces isotopic mass effects, which influence:

  • Melting and sublimation points : this compound exhibits a 1–2°C increase in melting point (mp = 270–272°C) due to stronger deuterium bonding .
  • Enthalpy of formation : ΔfH°(solid) for this compound is ~5 kJ/mol higher than non-deuterated Adamantane, as per NIST data .
  • Vibrational modes : FT-IR spectra show redshifted C-D stretching (2050–2250 cm⁻¹) versus C-H (2800–3000 cm⁻¹), critical for interpreting kinetic isotope effects .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role as a metabolic tracer in LC-MS/MS-based flux analysis?

Methodological steps include:

  • Isotope labeling strategy : Incorporate this compound into lipid bilayers or protein complexes to track metabolic turnover rates .
  • Data normalization : Use internal standards (e.g., ¹³C-labeled analogs) to correct for ion suppression in MS .
  • Statistical validation : Apply ANOVA or t-tests to compare isotopic enrichment across biological replicates, ensuring p < 0.05 .

Q. What analytical approaches resolve contradictions in reported crystallographic data for this compound derivatives?

Discrepancies in lattice parameters or bond angles may arise from:

  • Sample purity : Contamination by protonated Adamantane can distort X-ray diffraction (XRD) results. Validate via elemental analysis .
  • Temperature-dependent effects : Perform XRD at multiple temperatures (e.g., 100 K vs. 298 K) to account for thermal expansion anomalies .
  • Computational cross-validation : Compare experimental data with density functional theory (DFT) models to identify outliers .

Q. How can researchers ensure reproducibility when using this compound in kinetic isotope effect (KIE) studies?

Best practices include:

  • Control experiments : Compare reaction rates of deuterated vs. non-deuterated Adamantane under identical conditions (solvent, catalyst, temperature) .
  • Error minimization : Use triplicate measurements and report standard deviations for KIE calculations (e.g., k_H/k_D = 1.2 ± 0.05) .
  • Data transparency : Publish raw kinetic datasets and fitting parameters in supplementary materials .

Q. What strategies mitigate challenges in modeling this compound’s vibrational spectra using computational chemistry tools?

  • Basis set selection : Employ hybrid functionals (e.g., B3LYP) with DGDZVP basis sets to accurately model C-D vibrations .
  • Anharmonic corrections : Apply second-order vibrational perturbation theory (VPT2) to address discrepancies between experimental and calculated spectra .
  • Cross-disciplinary collaboration : Validate models with experimental spectroscopists to refine force-field parameters .

Data Management and Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s solubility in polar solvents?

  • Meta-analysis : Systematically compare solvent polarity indices (e.g., Hansen parameters) and experimental conditions (temperature, stirring time) across studies .
  • Controlled replication : Repeat solubility tests in deuterated vs. non-deuterated solvents (e.g., DMSO-d6 vs. DMSO) to isolate isotopic effects .
  • Principal contradiction analysis : Identify whether discrepancies stem from methodological variability (e.g., sonication time) or intrinsic material properties .

Q. What frameworks support robust statistical interpretation of this compound’s isotopic labeling efficiency in complex matrices?

  • Multivariate analysis : Use principal component analysis (PCA) to disentangle isotopic enrichment from matrix interference in MS datasets .
  • Error propagation : Calculate combined uncertainties for labeling efficiency using the International Union of Pure and Applied Chemistry (IUPAC) guidelines .
  • Peer review : Submit methods to platforms like ChemRxiv for pre-publication feedback on analytical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.